1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one
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Overview
Description
1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is a complex organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one typically involves the reaction of 4-(trifluoromethoxy)pyridine with ethanone derivatives under controlled conditions. One common method includes the use of a copper-catalyzed oxidation approach, where pyridin-2-yl-methanes are oxidized to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and environmentally friendly, providing moderate to good yields.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including nucleophilic substitution and electrophilic addition reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using copper catalysis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fine chemicals and research compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt key cellular signaling pathways, leading to its observed antimicrobial and anticancer effects . The trifluoromethoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(pyridin-2-yl)ethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness: 1-(4-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various advanced research applications .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)7-4-6(2-3-12-7)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
PNKPTHKFRNZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Origin of Product |
United States |
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